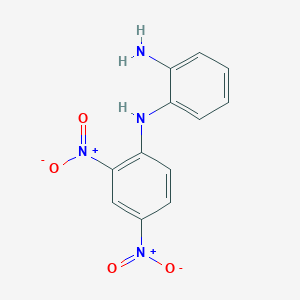

N1-(2,4-Dinitrophenyl)benzene-1,2-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-N-(2,4-dinitrophenyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O4/c13-9-3-1-2-4-10(9)14-11-6-5-8(15(17)18)7-12(11)16(19)20/h1-7,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZZSCLMMWLSRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N1 2,4 Dinitrophenyl Benzene 1,2 Diamine and Its Analogues

Conventional Synthetic Routes and Reaction Optimization

Conventional methods remain the bedrock for the laboratory-scale synthesis of these aromatic diamines. Key strategies include nucleophilic aromatic substitution and condensation reactions, with significant research focused on optimizing reaction conditions such as solvent systems.

The most prevalent method for synthesizing N1-(2,4-dinitrophenyl)benzene-1,2-diamine and its analogues is the nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org This mechanism is effective because the aromatic ring of the dinitrobenzene precursor is "activated" by the presence of strong electron-withdrawing nitro groups (NO₂) positioned ortho and para to a leaving group. wikipedia.orgpressbooks.pub These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile attacks the carbon atom bearing the leaving group. researchgate.netscribd.com

The general SNAr reaction involves an activated aryl halide, such as 1-fluoro-2,4-dinitrobenzene (B121222) or 1-chloro-2,4-dinitrobenzene, reacting with a nucleophile. scribd.comscribd.com In the synthesis of the target compound, benzene-1,2-diamine (o-phenylenediamine) acts as the nucleophile, attacking the electrophilic carbon of the dinitro-halobenzene. The reaction proceeds through a two-step addition-elimination mechanism. pressbooks.pubscribd.com The first step, the nucleophilic attack, is typically the rate-determining step. scribd.com

A common precursor, 1-fluoro-2,4-dinitrobenzene, is highly reactive towards nucleophilic substitution. mdpi.com Its reaction with the amino group of benzene-1,2-diamine leads to the displacement of the fluoride (B91410) ion and the formation of the desired C-N bond, yielding this compound. mdpi.comrsc.org

Condensation reactions, characterized by the joining of two molecules with the loss of a small molecule like water, are fundamental in forming C-N bonds. wikipedia.org In the context of dinitrobenzene precursors, this is most famously demonstrated in the reaction of 2,4-dinitrophenylhydrazine (B122626) (a dinitrobenzene derivative) with aldehydes and ketones to form 2,4-dinitrophenylhydrazones. wikipedia.orgrroij.com This reaction proceeds via a nucleophilic addition-elimination (condensation) mechanism where the -NH₂ group of the hydrazine (B178648) adds across the carbonyl C=O bond, followed by the elimination of a water molecule. wikipedia.org

While the direct condensation of a dinitrobenzene precursor with benzene-1,2-diamine to form the target compound is less common than SNAr, the underlying principles are relevant. Benzene-1,2-diamine is a common substrate in condensation reactions, for instance, with aldehydes or carboxylic acids to produce benzimidazoles. eijppr.comnih.gov These reactions highlight the reactivity of the diamine's nucleophilic centers. The synthesis of benzodiazepine (B76468) derivatives can also be achieved through the condensation of o-phenylenediamine (B120857) with various ketones, often catalyzed by reagents like silver nitrate. researchgate.net

The choice of solvent plays a critical role in the synthesis of N-substituted diamines, significantly impacting reaction outcomes. The solvent can influence reactant solubility, stabilize transition states, and in some cases, participate directly in the reaction, leading to by-products.

A clear example of solvent influence is seen in the synthesis of an analogue, N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine. mdpi.comresearchgate.net When the reaction between 1,5-difluoro-2,4-dinitrobenzene (B51812) and an N-substituted benzene-1,2-diamine was conducted in ethanol (B145695) (EtOH), a protic solvent, a mixture of products was obtained. mdpi.comresearchgate.net This included the desired product and a significant amount of an ethoxy-substituted by-product, formed by the competitive nucleophilic attack of the solvent itself. researchgate.net

In contrast, switching to an aprotic, non-nucleophilic solvent like dichloromethane (B109758) (DCM) dramatically improved the reaction's selectivity and yield. mdpi.comresearchgate.net In DCM, the reaction proceeded cleanly to give the desired product as the sole entity in a near-quantitative yield, eliminating the formation of solvent-derived by-products and simplifying purification. mdpi.comresearchgate.net This highlights the necessity of choosing a solvent that is inert under the reaction conditions to prevent competitive side reactions. nih.gov Studies on related SNAr reactions have explored a wide range of aprotic solvents, including dioxane, tetrahydrofuran (B95107) (THF), acetone, and dimethylformamide (DMF), to optimize conditions and avoid unwanted base catalysis or side reactions. researchgate.netresearchgate.net

Table 1: Effect of Solvent on the Synthesis of an this compound Analogue mdpi.comresearchgate.net

| Solvent | Temperature (°C) | Time | Desired Product Yield (%) | By-product Yield (%) | Notes |

|---|---|---|---|---|---|

| Ethanol (EtOH) | 0 | 4 h | 51 | 38 | By-product is N1-(5-ethoxy-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine. |

| Dichloromethane (DCM) | 0 | 30 min | 96 | 0 | Reaction is faster and highly selective; chromatography-free isolation is possible. |

The synthesis of complex or specifically substituted this compound derivatives often requires multi-step pathways. These sequences allow for the controlled introduction of various functional groups.

One common multi-step strategy involves an initial nucleophilic aromatic substitution followed by a chemical modification of the resulting product. For instance, a substituted benzene-1,2-diamine can be prepared in a two-step sequence starting from 1-fluoro-2-nitrobenzene. The first step is an SNAr reaction with a primary amine to form an N-substituted-2-nitroaniline intermediate. The second step is the reduction of the nitro group to an amine, typically through catalytic hydrogenation (e.g., using Pd-C) or with reagents like tin(II) chloride, to yield the final N-substituted benzene-1,2-diamine. orgsyn.org

Another important pathway involves the partial reduction of 2,4-dinitroaniline (B165453). Using reducing agents like ammonium (B1175870) sulfide (B99878) or sodium hydrosulfide (B80085) in an alcohol solution allows for the selective reduction of one nitro group (the one ortho to the existing amino group) to yield 1,2-diamino-4-nitrobenzene. orgsyn.org This product can then be further functionalized. These multi-step approaches are crucial for building a library of derivatives that can serve as precursors for more complex heterocyclic structures, such as benzimidazoles. researchgate.netgrowingscience.com

Advancements in Green Chemistry Approaches for Diamine Synthesis

In recent years, synthetic chemistry has increasingly focused on developing environmentally benign methods. Green chemistry principles, such as reducing waste, using less hazardous substances, and improving energy efficiency, are being applied to the synthesis of diamines and their derivatives.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful green chemistry tool that significantly accelerates chemical reactions. sci-hub.box Compared to conventional heating methods, microwave irradiation can dramatically reduce reaction times—from hours to minutes—while often improving product yields and purity. sci-hub.boxnih.gov

This technology has been successfully applied to the synthesis of various nitrogen-containing heterocyclic compounds. For example, the synthesis of diaminotriphenylmethanes via the condensation of anilines and benzaldehydes was achieved in just four minutes under microwave irradiation in solvent-free conditions. sci-hub.box Similarly, the synthesis of N-acyl-N´-arylhexahydropyrimidines, which are derivatives of 1,3-propanediamines, was performed in aqueous media under microwave irradiation, leading to high yields in very short reaction times. researchgate.net The synthesis of azo disperse dyes and chalcone (B49325) derivatives has also been optimized using microwave heating, which provides better outcomes than classical thermal methods. nih.govmdpi.com

While a specific MAOS protocol for this compound is not prominently documented, the successful application of this technique to the rapid synthesis of related diamines, benzimidazoles, and other nitrogen-containing scaffolds demonstrates its high potential for optimizing the production of this compound and its analogues. researchgate.netrsc.org

Reactions in Aqueous Media and Other Eco-friendly Solvents

The use of aqueous media and other environmentally friendly solvents is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical processes. researchgate.net While direct synthesis of this compound in water is not extensively documented in readily available literature, research on analogous compounds demonstrates the feasibility of using eco-friendly solvents.

A notable example is the synthesis of N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine. mdpi.com In one approach, the reaction of 1,5-difluoro-2,4-dinitrobenzene with N1-phenyl-5-(trifluoromethyl)benzene-1,2-diamine is carried out in ethanol (EtOH), a widely recognized green solvent. mdpi.com The reaction, conducted in the presence of N,N-diisopropylethylamine at approximately 0 °C for 4 hours, yields a mixture of the desired product and a side product resulting from the reaction with the solvent. mdpi.com This highlights a potential challenge in using protic eco-friendly solvents, where they can sometimes participate in the reaction. Nevertheless, this method provides a valuable precedent for the synthesis of dinitrophenylated diamines in a greener solvent than traditional chlorinated hydrocarbons. mdpi.com

The following table summarizes the reaction conditions and outcomes for the synthesis of the fluoro-analogue in different solvents:

| Reactants | Solvent | Base | Temp. (°C) | Time (h) | Product(s) | Yield (%) |

| 1,5-difluoro-2,4-dinitrobenzene + N1-phenyl-5-(trifluoromethyl)benzene-1,2-diamine | Ethanol (EtOH) | N,N-diisopropylethylamine | ~0 | 4 | N1-(5-ethoxy-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine & N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine | 38 & 51 |

| 1,5-difluoro-2,4-dinitrobenzene + N1-phenyl-5-(trifluoromethyl)benzene-1,2-diamine | Dichloromethane | N,N-diisopropylethylamine | ~0 | 0.5 | N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine | 96 |

Data sourced from a study on the synthesis of a fluoro-analogue of the target compound. mdpi.com

Furthermore, the starting material, o-phenylenediamine, has been successfully used in water for various reactions, such as the synthesis of 1,2-disubstituted benzimidazoles, indicating its compatibility with aqueous environments. rsc.org This suggests that the nucleophilic aromatic substitution reaction between a suitable dinitro-substituted benzene (B151609) and benzene-1,2-diamine could potentially be adapted to an aqueous or mixed aqueous-organic system, which would be a significant step towards a more sustainable synthesis of the target compound.

Catalytic Methodologies for Enhanced Atom Economy and Reduced Waste

Catalytic methods are paramount in green chemistry as they can significantly improve reaction efficiency, reduce the generation of stoichiometric waste, and often allow for milder reaction conditions. For the synthesis of N-substituted diamines, catalytic approaches can offer substantial advantages in terms of atom economy.

A relevant example of a catalytic method with high atom economy is the synthesis of N,N-dimethyl-p-phenylenediamine, a related diamine. google.com This process utilizes a copper(II) oxide on carbon (CuO/C) catalyst for the reduction of p-nitro-N,N-dimethylaniline with hydrazine hydrate. google.com The byproducts of this reaction are nitrogen gas and water, which are environmentally benign and contribute to a very high atom economy. google.com The reaction proceeds under relatively mild conditions (20-100 °C) in a proton polar solvent. google.com

| Reactant | Reductant | Catalyst | Solvent | Temperature (°C) | Byproducts |

| p-nitro-N,N-dimethylaniline | Hydrazine hydrate | CuO/C | Proton polar solvent | 20-100 | Nitrogen, Water |

Data sourced from a patent describing the synthesis of a related diamine. google.com

In the context of forming the C-N bond in this compound, modern organocatalysis offers promising strategies for enhancing atom economy by controlling selectivity and minimizing the formation of unwanted byproducts. Organocatalytic methods for the asymmetric synthesis of vicinal diamines, for instance, have been developed that proceed with high stereocontrol. acs.org These methods, often employing chiral amines or their derivatives as catalysts, can lead to the desired product with high enantiomeric excess, thus avoiding the need for costly and wasteful resolution of racemic mixtures.

Spectroscopic Data for this compound Not Publicly Available

Following a comprehensive search of scientific databases and public online resources, detailed experimental spectroscopic data required to generate an article on this compound is not available. The specific data for high-resolution nuclear magnetic resonance (¹H NMR, ¹³C NMR, 2D NMR) and vibrational spectroscopy (FTIR, Raman) for this exact compound could not be located.

While searches did yield spectroscopic information for structurally related molecules, adherence to the specified focus on this compound precludes their use. The available data corresponds to isomers, such as N1-(2,4-dinitrophenyl)benzene-1,4-diamine nih.gov, or derivatives with additional functional groups, which exhibit different spectroscopic properties. For instance, studies on N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine provide detailed characterization, but these results are not transferable due to the influence of the fluoro- and trifluoromethyl- substituents on the electronic environment of the molecule. researchgate.netmdpi.com

Similarly, data for potential precursors like 1,2-phenylenediamine researchgate.net or related dinitro compounds such as 2,4-dinitrodiphenylamine (B1346988) chemicalbook.comspectrabase.com and 2,4-dinitrophenol (B41442) chemicalbook.comnist.govspectrabase.comchemicalbook.com are available but are not representative of the final target compound.

Without access to peer-reviewed studies or spectral database entries detailing the ¹H NMR, ¹³C NMR, FTIR, and Raman spectra of this compound, it is not possible to provide the scientifically accurate and detailed content required for the requested article. The creation of data tables and in-depth analysis for each specified subsection cannot be fulfilled.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of N1-(2,4-Dinitrophenyl)benzene-1,2-diamine by analyzing its fragmentation patterns under different ionization conditions.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M+) and extensive fragmentation. While specific EI-MS data for this compound is not extensively reported in the literature, the fragmentation pattern can be predicted based on its structure.

The molecular ion peak (M+) would be expected at an m/z (mass-to-charge ratio) corresponding to the compound's molecular weight. Key fragmentation pathways would likely involve:

Cleavage of the C-N bond between the two aromatic rings.

Loss of the nitro groups (-NO2) , a characteristic fragmentation for nitroaromatic compounds, resulting in peaks at [M-46]+ and [M-92]+.

Rearrangements and further fragmentation of the benzene-1,2-diamine and dinitrophenyl moieties, providing structural confirmation.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile molecules. When coupled with Liquid Chromatography (LC-MS), it allows for the separation, detection, and identification of compounds in complex mixtures. nih.gov

LC-MS/MS (tandem mass spectrometry) has been effectively used for the analysis of 2,4-dinitrophenol (B41442) (DNP) and its metabolites, demonstrating the utility of this technique for dinitrophenyl-containing compounds. nih.gov The method allows for the determination of the pseudomolecular ion and detailed analysis of fragmentation patterns to identify metabolites. nih.gov Similarly, High-Performance Liquid Chromatography (HPLC) combined with ion trap multiple fragmentation mass spectrometry (MSn) has been employed for the structural elucidation of 2,4-dinitrophenylhydrazone derivatives. nih.gov This approach, often using atmospheric pressure chemical ionization (APCI) in negative ion mode, can detect substances in low-picogram quantities and establish detailed fragmentation pathways. nih.gov For derivatives of this compound, such as its fluoro-substituted analogue, mass spectrometry is a key technique used to confirm the structural identity of the synthesized product. mdpi.com

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) is a soft ionization technique primarily used for the analysis of large, non-volatile molecules like proteins, polymers, and dendrimers, although it can also be applied to smaller organic molecules. The sample is co-crystallized with a matrix material which absorbs laser energy, leading to the desorption and ionization of the analyte.

While specific MALDI-TOF studies on this compound are not prominent in the literature, the technique is valuable for analyzing derivatives or systems incorporating this molecule. For instance, MALDI-TOF has been used to study the in-vivo distribution and metabolism of other complex aromatic compounds and their derivatives. nih.gov The dried-droplet sample preparation method is common, where the analyte is mixed with a matrix solution (such as 2,5-dihydroxybenzoic acid) before analysis. nih.gov This technique could potentially be used to analyze this compound in specialized applications, such as its incorporation into larger molecular assemblies or surface-bound systems.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insight into the electronic transitions within the molecule, which are responsible for its color and photoluminescent properties.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions between molecular orbitals. The UV-Vis spectrum of this compound is characterized by strong absorption bands due to the presence of the extended π-conjugated system and the electron-withdrawing nitro groups.

The structural identity of closely related compounds, such as N¹-(5-fluoro-2,4-dinitrophenyl)-N²-phenyl-4-(trifluoromethyl)benzene-1,2-diamine, has been confirmed using UV-Vis spectroscopy. mdpi.comresearchgate.net Derivatives of 2,4-dinitrophenylhydrazine (B122626), which share the dinitrophenyl chromophore, show characteristic absorption maxima (λmax) in the UV-Vis region between 355-385 nm. researchgate.net Furthermore, polymers functionalized with the structurally similar 2-nitro-1,4-benzenediamine moiety exhibit pH-dependent shifts in their UV-Vis spectra, indicating changes in the electronic structure upon protonation or deprotonation. researchgate.net The characteristic yellow-orange color of many dinitrophenyl compounds is a direct result of absorption bands extending into the visible region of the spectrum. youtube.com

| Compound | Solvent/Conditions | Absorption Maxima (λmax) | Reference |

|---|---|---|---|

| (E)-1-(2,4-dinitrophenyl)-2-[(4-methylphenyl)methylidene]hydrazine | Not specified | 355-385 nm | researchgate.net |

| N¹-(5-fluoro-2,4-dinitrophenyl)-N²-phenyl-4-(trifluoromethyl)benzene-1,2-diamine | Not specified | Confirmed via UV-Vis | mdpi.comresearchgate.net |

| 2-nitro-1,4-benzenediamine-functionalized polymer | Water (pH dependent) | Shifts with pH | researchgate.net |

| Protein-DNPH adduct | NaOH solution | ~450 nm | nih.gov |

Photoluminescence and fluorescence spectroscopy measure the emission of light from a molecule after it has absorbed photons. Generally, fluorescence is expected in aromatic molecules or those with extensive conjugated double bond systems that exhibit a high degree of resonance stability. scirp.org

The dinitrophenyl group, however, is well-known for its ability to quench fluorescence. nih.gov Studies on various dinitrophenols have shown they can effectively quench the fluorescence of other molecules, such as tryptophan. nih.gov This quenching effect is often attributed to processes like photoinduced electron transfer or resonance energy transfer. The absorption spectrum of 2,4-dinitrophenol has been shown to overlap with the emission spectra of certain fluorophores, facilitating fluorescence resonance energy transfer (FRET). scielo.br

While 2,4-dinitrophenylhydrazine (DNPH) itself has a reported emission spectrum when excited at 320 nm, the intensity and quantum yield are often low. scirp.org Given the presence of the electron-deficient dinitrophenyl moiety in this compound, significant fluorescence quenching is anticipated. Therefore, the compound is expected to be weakly emissive or non-fluorescent in solution.

Other Advanced Spectroscopic Techniques

In addition to foundational spectroscopic methods, the comprehensive structural elucidation and electronic characterization of this compound rely on other advanced spectroscopic techniques. These methods provide deeper insights into the elemental composition, chemical states, and paramagnetic properties of the molecule.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS provides critical information about the nitrogen and oxygen environments, which are key to understanding the molecule's structure and reactivity.

The XPS spectrum of this compound is expected to show characteristic peaks for carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). The high-resolution N 1s spectrum is particularly informative, as it can distinguish between the different chemical environments of the nitrogen atoms in the molecule: the two nitro (NO₂) groups and the two amine (NH and NH₂) groups.

Based on studies of similar functionalized aromatic compounds, the N 1s binding energies for the nitro groups are anticipated to be significantly higher than those for the amine groups due to the electron-withdrawing nature of the oxygen atoms. researchgate.net Research on nitro- and amino-substituted phenols has shown N 1s binding energies for nitro groups to be in the range of 406.4–406.8 eV, while amino groups appear at 400.2–400.7 eV. researchgate.net Furthermore, analysis of diamine functionalized surfaces indicates that chemically distinct amine groups within the same molecule can be resolved. researchgate.net

Expected N 1s XPS Data for this compound

| Functional Group | Expected Binding Energy (eV) | Rationale |

| Nitro Group (NO₂) | ~406.5 | High oxidation state of nitrogen and strong electron withdrawal by two oxygen atoms. |

| Secondary Amine (-NH-) | ~400.5 | Nitrogen in a reduced state, bonded to two carbon atoms and one hydrogen atom. |

| Primary Amine (-NH₂) | ~399.8 | Nitrogen in a reduced state, bonded to one carbon atom and two hydrogen atoms, generally at a slightly lower binding energy than a secondary amine in a similar electronic environment. |

This interactive table is based on theoretical values derived from analogous compounds.

The deconvolution of the N 1s spectrum would thus be expected to yield three distinct peaks, with the area ratios corresponding to the stoichiometry of the nitrogen atoms (2:1:1 for NO₂:-NH-:-NH₂). Similarly, the O 1s spectrum would confirm the presence of the nitro groups.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. While this compound in its ground state is EPR silent, its radical anion, which can be generated chemically or electrochemically, is paramagnetic and gives a characteristic EPR spectrum. The analysis of this spectrum provides detailed information about the distribution of the unpaired electron density within the molecule.

The EPR spectrum of the this compound radical anion is expected to be complex due to the hyperfine coupling of the unpaired electron with the magnetic nuclei present in the molecule, primarily ¹⁴N (nuclear spin I=1) and ¹H (nuclear spin I=1/2). The interaction with the two nitrogen nuclei of the dinitrophenyl moiety and the two nitrogen nuclei of the diamine portion, as well as with the various protons on the aromatic rings, will lead to a multitude of lines.

The hyperfine splitting pattern can be predicted based on the number of equivalent nuclei. For the radical anion of a dinitrobenzene derivative, the unpaired electron interacts with the two equivalent nitrogen nuclei of the nitro groups, leading to a characteristic splitting pattern. vaia.com The presence of additional nitrogen and hydrogen nuclei in this compound will result in a more intricate spectrum. The magnitude of the hyperfine coupling constants (aN and aH) is directly proportional to the spin density at the respective nucleus, offering a map of the unpaired electron's delocalization.

Predicted Hyperfine Coupling Constants for the Radical Anion of this compound

| Nucleus | Multiplicity (2nI+1) | Expected Hyperfine Coupling Constant (Gauss) |

| 2 x N (NO₂) | 5 | 8 - 10 |

| 1 x N (-NH-) | 3 | 3 - 5 |

| 1 x N (-NH₂) | 3 | 1 - 3 |

| Protons (Aromatic) | Variable | 1 - 4 |

This interactive table presents theoretical values based on data from related nitroaromatic radical anions.

The study of the EPR spectrum of the this compound radical anion would provide valuable insights into its electronic structure, particularly the extent of delocalization of the unpaired electron across the dinitrophenyl and benzene-1,2-diamine moieties.

Crystallographic Analysis and Solid State Structural Investigations

Single-Crystal X-ray Diffraction Studies of N1-(2,4-Dinitrophenyl)benzene-1,2-diamine and its Derivatives

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique allows for the unambiguous determination of atomic positions, bond lengths, bond angles, and intermolecular interactions.

| Compound | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| N-(2,4-Dinitrophenyl)-N′-(1-p-tolylethylidene)hydrazine nih.gov | Monoclinic | P21/c | a = 7.6948(1) Å, b = 14.9092(3) Å, c = 12.5224(2) Å, β = 91.778(1)° |

| N2-(4-Chlorobenzylidene)-4-nitrobenzene-1,2-diamine nih.gov | Monoclinic | P21/c | a = 16.969(2) Å, b = 3.7852(5) Å, c = 19.986(3) Å, β = 112.373(3)° |

| 2,4-Dinitrophenylhydrazine (B122626) scirp.org | Monoclinic | Not Specified | a = 13.91 Å, b = 5.12 Å, c = 12.79 Å, β = 119.5° |

SC-XRD analysis provides precise measurements of bond lengths and angles, as well as torsional angles that define the molecule's conformation. In structures containing multiple aromatic rings, the dihedral angle between the ring planes is a key conformational descriptor. For N-(2,4-Dinitrophenyl)-N′-(1-p-tolylethylidene)hydrazine, the dihedral angle between its two benzene (B151609) rings is 4.63(1)°. nih.gov The nitro groups are nearly coplanar with the benzene ring to which they are attached, with dihedral angles of 2.17(17)° and 2.05(16)° for the ortho- and para-nitro groups, respectively. nih.gov Such planarity suggests potential electronic delocalization across the molecule. An intramolecular N—H⋯O hydrogen bond is also observed, which creates an S(6) ring motif and contributes to the molecule's relatively planar conformation. nih.gov

The quality and reliability of a crystal structure determination are assessed through the refinement process. After an initial structural model is obtained, it is refined against the experimental diffraction data to achieve the best possible fit. For N-(2,4-Dinitrophenyl)-N′-(1-p-tolylethylidene)hydrazine, the N-bound hydrogen atom was located from a difference Fourier map and refined freely, while other hydrogen atoms were positioned geometrically using a riding model. nih.gov The quality of the final refined structure is indicated by parameters such as the R-factor (or R-value). For example, the refinement of benzylideneacetophenone 2,4-dinitrophenylhydrazone resulted in an R-factor of 0.038, indicating a good agreement between the calculated and observed structure factors. researchgate.net

Powder X-ray Diffraction (PXRD) for Crystalline Phase Characterization

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze polycrystalline materials. While it does not provide the atomic-level detail of SC-XRD, it is invaluable for phase identification, assessing sample purity, and confirming that a bulk sample has the same crystalline phase as the single crystal used for structure determination. A study on 2,4-dinitrophenylhydrazine (DNPH), a precursor to the title compound, utilized PXRD to confirm its crystal structure. scirp.org The recorded PXRD pattern was indexed and showed good agreement with the cell parameters obtained from single-crystal data, verifying the structural integrity of the bulk material. scirp.org

Solid-State NMR Studies (e.g., CPMAS NMR) for Tautomerism and Conformational Analysis

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using techniques like Cross-Polarization Magic-Angle Spinning (CPMAS), is a powerful tool for investigating the structure and dynamics of molecules in the solid state. It is especially useful for systems where protons can exist in different environments, such as in cases of tautomerism.

For a molecule like this compound, which possesses two distinct amine groups (-NH- and -NH2), proton tautomerism is a possibility. In solution, rapid exchange between tautomeric forms can lead to averaged signals in NMR spectra. However, in the solid state, this motion is often restricted, allowing for the potential observation of distinct signals for each tautomer. mdpi.com

While specific solid-state NMR studies on this compound are not available, the methodology has been successfully applied to other nitrogen-containing heterocyclic compounds to resolve structural ambiguities arising from tautomerism. mdpi.comresearchgate.net 13C and 15N CPMAS NMR spectra can provide detailed information about the local chemical environment of each atom. By comparing experimental solid-state NMR chemical shifts with theoretical calculations for different possible tautomers, the predominant form in the solid state can be identified. mdpi.com This approach provides crucial insights that are complementary to the static, time-averaged picture provided by X-ray diffraction.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for studying medium to large organic molecules. It is frequently used to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For a molecule like N1-(2,4-Dinitrophenyl)benzene-1,2-diamine, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles by finding the minimum energy conformation of the structure. nih.gov This process is fundamental, as the electronic properties are intrinsically linked to the molecule's geometry. The presence of two aromatic rings and multiple functional groups (amino and nitro groups) creates a complex potential energy surface, which geometry optimization procedures navigate to locate the most stable conformer.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity).

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene-1,2-diamine moiety, specifically on the amino groups. Conversely, the strong electron-withdrawing nature of the two nitro groups dictates that the LUMO will be predominantly located on the 2,4-dinitrophenyl ring. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 1: Representative Frontier Molecular Orbital Data for this compound (Illustrative) Note: These values are illustrative and depend on the specific DFT functional and basis set used.

| Parameter | Energy (eV) | Description |

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital; associated with the electron-donating benzene-1,2-diamine moiety. |

| ELUMO | -2.70 | Energy of the Lowest Unoccupied Molecular Orbital; associated with the electron-accepting 2,4-dinitrophenyl ring. |

| Energy Gap (ΔE) | 3.15 | ELUMO - EHOMO; indicates kinetic stability and chemical reactivity. |

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a chemically intuitive picture of bonding by converting the calculated wavefunctions into localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.org This method allows for the quantitative investigation of delocalization effects and intramolecular interactions. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are evaluated through second-order perturbation theory. The stabilization energy (E(2)) associated with these interactions quantifies the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. rsc.org

In this compound, significant E(2) values are expected for interactions involving:

The lone pair (LP) on the amino nitrogen atoms donating into the antibonding π* orbitals of the dinitrophenyl ring.

The π orbitals of the benzene-1,2-diamine ring donating into the π* orbitals of the dinitrophenyl ring.

These interactions signify a high degree of charge delocalization and intramolecular charge transfer, which stabilizes the molecule and influences its electronic properties.

Table 2: Selected Donor-Acceptor Interactions and Stabilization Energies (E(2)) from NBO Analysis (Illustrative) Note: This table presents plausible high-energy interactions for the title compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N(amino) | π* (C-C) of dinitrophenyl ring | > 20 | Lone pair delocalization, intramolecular charge transfer. |

| π (C-C) of diamine ring | π* (C-C) of dinitrophenyl ring | > 5 | π-conjugation across the molecule. |

| LP (1) O(nitro) | σ* (N-O) of nitro group | > 2 | Resonance stabilization within the nitro group. |

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within the molecule can be visualized using Molecular Electrostatic Potential (MEP) maps. researchgate.net These maps plot the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive sites. The colors on the map indicate the charge distribution:

Red/Yellow: Regions of negative electrostatic potential, rich in electrons, susceptible to electrophilic attack.

Blue/Green: Regions of positive electrostatic potential, electron-deficient, susceptible to nucleophilic attack.

For this compound, the MEP map would clearly show highly negative potential (red) around the oxygen atoms of the nitro groups due to their high electronegativity. The amino groups and the attached benzene (B151609) ring would exhibit a less negative or slightly positive potential (yellow/green). The most positive potential (blue) would likely be centered around the hydrogen atoms of the amino groups and parts of the dinitrophenyl ring, indicating these as the primary sites for nucleophilic interaction. researchgate.net

Ab Initio and Semi-Empirical Methods for Molecular Properties

While DFT is widely used, other computational methods also offer valuable insights. Ab initio methods, such as Hartree-Fock (HF), calculate properties from first principles without empirical parameters. However, HF systematically neglects electron correlation, which can be important for accurately describing systems with significant electron delocalization.

Semi-empirical methods, such as AM1 or PM3, are computationally less demanding than DFT or ab initio methods because they use parameters derived from experimental data. This speed makes them suitable for preliminary calculations on very large molecules or for dynamic simulations. However, their accuracy is generally lower than that of DFT, and they are typically used for qualitative assessments or when higher-level computations are not feasible.

Theoretical Investigations of Tautomerism and Isomerism

The structure of this compound allows for the existence of various isomers and tautomers. Computational chemistry is an indispensable tool for evaluating the relative stabilities of these different forms.

Prototropic tautomerism involves the migration of a proton, often between two nitrogen atoms or between a nitrogen and an oxygen atom. The benzene-1,2-diamine scaffold is a well-known precursor to benzimidazoles, which exhibit characteristic NH-tautomerism. beilstein-journals.org In this compound, the presence of two amine groups and two nitro groups creates several possibilities for tautomerism.

Theoretical calculations can determine the relative energies (ΔE) and Gibbs free energies (ΔG) of these potential tautomers. By comparing the energies of the optimized geometries of each tautomer, one can predict the most stable form. For instance, a proton could migrate from the secondary amine (N1-H) to the primary amine (N2), or potentially to one of the oxygen atoms of a nitro group, forming an aci-nitro tautomer. Furthermore, intramolecular cyclization could lead to a benzimidazole-type structure. Computational studies on related NH-benzimidazoles have shown that the energy difference between tautomers can be small, and the equilibrium can be influenced by the solvent environment. beilstein-journals.org

Table 3: Theoretical Relative Energies for Plausible Tautomers of this compound (Illustrative) Note: Energies are relative to the most stable tautomer (Tautomer A). Calculated in the gas phase.

| Tautomer | Description | Relative Energy (ΔE) (kcal/mol) | Predicted Stability |

| Tautomer A | This compound | 0.00 | Most Stable |

| Tautomer B | Proton transfer to primary amine | 5 - 10 | Less Stable |

| Tautomer C | Aci-nitro form (proton on nitro oxygen) | > 15 | Unstable |

| Tautomer D | Cyclized Benzimidazole (B57391) form | 2 - 7 | Potentially stable, may be kinetically hindered |

Annular Tautomerism in Related Systems

This compound is a precursor to 2-substituted benzimidazoles, which can exhibit annular tautomerism. This phenomenon involves the migration of a proton between two nitrogen atoms within the heterocyclic ring. In the case of the benzimidazole that would form from the intramolecular cyclization of the title compound, two tautomeric forms can exist.

Computational studies on N-unsubstituted 1H-benzimidazoles have shown that prototropic tautomerism leads to an averaging of NMR signals for symmetrically positioned carbon atoms (C3a/C7a, C4/C7, and C5/C6). beilstein-journals.org However, this rapid exchange can be "blocked" or slowed in certain solvents or in the solid state, allowing for the distinct observation of each tautomer. beilstein-journals.org Density Functional Theory (DFT) calculations, often using methods like GIAO/B3LYP/6-311++G(d,p), are employed to predict the chemical shifts of the individual tautomers. beilstein-journals.org The relative stability of these tautomers can be calculated, revealing which form is energetically favored under specific conditions. For many benzimidazoles, the energy difference between the two tautomers is negligible, leading to a dynamic equilibrium. beilstein-journals.org

Table 1: Tautomeric Forms in Benzimidazole Systems This table illustrates the general concept of annular tautomerism in the benzimidazole core, the likely cyclization product of this compound.

| Tautomer | Description | Computational Insight |

|---|---|---|

| Tautomer A | Proton on N1 | DFT calculations can determine the relative free energy (ΔG) of this form. |

| Tautomer B | Proton on N3 | The energy difference between Tautomer A and Tautomer B indicates the equilibrium population of each. |

Conformational Analysis and Energy Landscapes

The three-dimensional structure and conformational flexibility of this compound are key determinants of its reactivity. Conformational analysis using computational methods can map the potential energy surface as a function of key dihedral angles. For this molecule, the most significant rotations would be around the C-N bonds connecting the phenylenediamine and dinitrophenyl rings.

DFT calculations are a primary tool for exploring these energy landscapes. nih.gov By systematically rotating specific bonds and calculating the energy at each step, a potential energy scan can identify stable conformers (energy minima) and the rotational barriers (energy maxima) between them. For similar ortho-phenylene structures, a combination of NMR spectroscopy and DFT calculations has been used to probe conformational behavior. researchgate.net The analysis of complex molecules often involves a conformational search to identify low-energy structures, which are then optimized at a specific level of theory (e.g., B3LYP/6-31G(d,p)). chemrxiv.org The resulting data on dihedral angles, bond lengths, and relative energies provide a detailed picture of the molecule's preferred shapes.

Computational Exploration of Reaction Mechanisms

Theoretical modeling is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates. For this compound, a key reaction is its intramolecular cyclization to form a benzimidazole derivative, which proceeds via an intramolecular nucleophilic aromatic substitution (SNAr) mechanism.

Transition State Characterization and Activation Energy Barriers

The intramolecular cyclization of this compound involves the nucleophilic attack of the free amino group (-NH2) onto the dinitrophenyl ring, leading to the displacement of one of the nitro groups. The most accepted mechanism for SNAr reactions is a two-step addition-elimination process that proceeds through a high-energy intermediate known as a Meisenheimer complex. mdpi.com Computational chemistry allows for the precise characterization of the transition states that connect the reactant, intermediate, and product.

DFT calculations can locate the geometry of these transition states and determine their energy relative to the reactants, which defines the activation energy (ΔE‡) of the reaction. mdpi.com A lower activation energy corresponds to a faster reaction rate. In a study on a related regioselective SNAr reaction on 2,4-dichloro-quinazoline, DFT calculations at the ωB97X-D/6-31G(d) level of theory were used to compare the activation energies for nucleophilic attack at two different positions. mdpi.com The results showed that the transition state for attack at the C4 position had a significantly lower activation energy than for attack at the C2 position, correctly predicting the experimentally observed regioselectivity. mdpi.com A similar approach can be applied to the cyclization of this compound to predict the favored cyclization pathway and its energetic feasibility.

Table 2: Illustrative Example of Calculated Activation Energies for a Regioselective SNAr Reaction This data, from a study on 2,4-dichloro-quinazoline, demonstrates how computational methods are used to predict reaction outcomes based on transition state energies. A similar analysis would apply to the intramolecular cyclization of this compound.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Outcome | Reference |

|---|---|---|---|

| Nucleophilic attack at C4 | 15.6 | Favored | mdpi.com |

Solvent Effects in Theoretical Calculations

The solvent environment can have a profound impact on reaction mechanisms and rates. nih.gov Theoretical calculations can account for these effects using various solvation models. The most common are continuum models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. beilstein-journals.orgnih.gov

In the context of SNAr reactions, the solvent plays a crucial role in stabilizing charged species like the Meisenheimer intermediate and the transition states leading to it. nih.govnih.gov QM/MM (Quantum Mechanics/Molecular Mechanics) and DFT/PCM calculations have been used to investigate the SNAr reaction between azide (B81097) and 4-fluoronitrobenzene in different solvents. nih.gov These studies revealed that while both protic and dipolar aprotic solvents affect the transition structures, the significant rate increase observed experimentally when moving from a protic to a dipolar aprotic solvent was only accurately reproduced by the more sophisticated QM/MM simulations. nih.gov For the study of tautomerism and reaction mechanisms involving this compound, including a solvation model (like C-PCM or IEF-PCM) in the DFT calculations is essential for obtaining results that are relevant to real-world solution-phase chemistry. beilstein-journals.orgmdpi.com

Reaction Pathways and Mechanistic Insights Involving N1 2,4 Dinitrophenyl Benzene 1,2 Diamine

Detailed Mechanisms of Nucleophilic Aromatic Substitution Reactions

The formation of N1-(2,4-dinitrophenyl)benzene-1,2-diamine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This type of reaction is characteristic of aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups, such as the two nitro groups on the phenyl ring. youtube.comscribd.com The reaction proceeds through a well-established addition-elimination mechanism.

The mechanism involves two primary steps:

Nucleophilic Attack and Formation of a Meisenheimer Complex: The reaction is initiated when a nucleophile, in this case, the amino group of benzene-1,2-diamine, attacks the carbon atom of a 1-substituted-2,4-dinitrobenzene (e.g., 1-fluoro-2,4-dinitrobenzene (B121222) or 1-chloro-2,4-dinitrobenzene) that bears the leaving group. youtube.comscribd.comwikipedia.org This attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. youtube.comscribd.com The strong electron-withdrawing nitro groups at the ortho and para positions are crucial for stabilizing this intermediate by delocalizing the negative charge.

Elimination of the Leaving Group: In the second step, the leaving group (such as a halide ion) is expelled, and the aromaticity of the dinitrophenyl ring is restored, yielding the final product, this compound. scribd.com

The synthesis of related compounds, such as N¹-(5-fluoro-2,4-dinitrophenyl)-N²-phenyl-4-(trifluoromethyl)benzene-1,2-diamine, demonstrates this pathway. In that synthesis, treating 1,5-difluoro-2,4-dinitrobenzene (B51812) with a substituted benzene-1,2-diamine results in the selective displacement of one fluoride (B91410) atom. mdpi.comresearchgate.net The choice of solvent is critical; using a non-nucleophilic solvent like dichloromethane (B109758) (DCM) prevents competitive substitution by the solvent, which can occur with protic solvents like ethanol (B145695). mdpi.comresearchgate.net This SNAr reaction is highly efficient due to the high reactivity of dihalodinitroarene compounds towards nucleophilic attack. mdpi.com

Cyclization Reactions Leading to Heterocyclic Frameworks

The structure of this compound, featuring two adjacent amino groups on one phenyl ring, makes it an excellent precursor for the synthesis of various fused heterocyclic compounds.

Benzimidazoles are a significant class of heterocyclic compounds with diverse applications. nih.gov The most common route to their synthesis is the condensation of an o-phenylenediamine (B120857) derivative with either a carboxylic acid or an aldehyde. encyclopedia.pubresearchgate.net As an N-substituted o-phenylenediamine, this compound can readily undergo this transformation.

The reaction with a carboxylic acid, known as the Phillips method, typically requires heat and involves the formation of an amide intermediate followed by intramolecular cyclization and dehydration to form the benzimidazole (B57391) ring. encyclopedia.pub Alternatively, condensation with an aldehyde first forms a Schiff base with one of the amino groups, which then cyclizes and is subsequently oxidized or undergoes hydrogen elimination to yield the aromatic benzimidazole. Modern methods, including microwave-assisted synthesis, can significantly reduce reaction times and improve yields for creating 1,2-disubstituted benzimidazoles. nih.gov

Below is a table illustrating potential benzimidazole derivatives that can be synthesized from this compound.

| Reagent (Aldehyde or Carboxylic Acid) | Resulting Benzimidazole Derivative (2-substituent) |

| Formic Acid | 1-(2,4-Dinitrophenyl)benzimidazole |

| Acetic Acid / Acetaldehyde | 2-Methyl-1-(2,4-dinitrophenyl)benzimidazole |

| Benzoic Acid / Benzaldehyde | 2-Phenyl-1-(2,4-dinitrophenyl)benzimidazole |

| 4-Chlorobenzoic Acid | 2-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)benzimidazole |

This table is illustrative of the types of derivatives possible through established synthetic routes.

Benzodiazepines, particularly the 1,5-benzodiazepine scaffold, can be synthesized through the condensation reaction of o-phenylenediamines with various carbonyl compounds. nih.gov Common reactants include β-diketones or two equivalents of a ketone or an α,β-unsaturated carbonyl compound. nih.govnih.gov

When this compound is reacted with a β-diketone like acetylacetone (B45752) (2,4-pentanedione) under acidic or basic catalytic conditions, a seven-membered diazepine (B8756704) ring is formed. The reaction proceeds through initial condensation to form an enamine, followed by intramolecular attack by the second amino group and subsequent dehydration. Using various ketones can lead to a range of substituted benzodiazepines. nih.gov The synthesis of 1,4-benzodiazepine-2,5-diones has also been achieved using amino acids as precursors in reactions with o-phenylenediamine derivatives. rsc.org

The following table shows potential benzodiazepine (B76468) derivatives synthesized from this compound.

| Reagent | Resulting Benzodiazepine Derivative |

| Acetylacetone (2,4-Pentanedione) | 2,4-Dimethyl-1-(2,4-dinitrophenyl)-3H-1,5-benzodiazepine |

| Acetone (2 equivalents) | 2,2,4-Trimethyl-1-(2,4-dinitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine |

| Cyclohexanone (2 equivalents) | A spiro-fused benzodiazepine derivative |

| Dibenzoylmethane | 2,4-Diphenyl-1-(2,4-dinitrophenyl)-3H-1,5-benzodiazepine |

This table illustrates the potential for synthesizing various benzodiazepine frameworks.

The reactive nature of the nitro groups on the dinitrophenyl ring offers pathways to other heterocyclic systems. A key transformation is the selective reduction of one or both nitro groups to amino groups. For example, the partial reduction of 2,4-dinitroaniline (B165453) is a known method to produce 1,2-diamino-4-nitrobenzene. orgsyn.org Applying similar selective reduction conditions to this compound could reduce the ortho-nitro group, yielding N1-(2-amino-4-nitrophenyl)benzene-1,2-diamine. This triamine intermediate could then undergo intramolecular oxidative cyclization to form phenazine (B1670421) derivatives. Furthermore, the complete reduction of both nitro groups would produce a tetra-amine species, a precursor for even more complex fused heterocyclic structures.

Redox Transformations and Ligand-Centered Oxidation

The title compound possesses multiple redox-active sites: the two amino groups of the diamine moiety and the two nitro groups of the dinitrophenyl substituent. The nitro groups can be readily reduced to form amino groups, as discussed previously. orgsyn.orgorganic-chemistry.org

More complex redox behavior is observed when the diamine portion of the molecule acts as a ligand for a transition metal. Research on the related compound N1-(2-aminophenyl)benzene-1,2-diamine has shown that it acts as a "redox non-innocent" ligand. researchgate.net When complexed with a metal ion like Nickel(II), the ligand can be deprotonated by a base, which facilitates its oxidation. researchgate.net This process results in the formation of a stable, ligand-centered radical species. researchgate.net It is highly probable that this compound would exhibit similar behavior. The powerful electron-withdrawing dinitrophenyl group would influence the redox potential of the ligand, making oxidation potentially more difficult but also modulating the reactivity of the resulting radical species.

Catalytic Transformations Mediated by this compound Intermediates

Intermediates derived from this compound can serve as precursors to catalytically active species. Following the model of its close analogue, a metal complex of the title compound could function as a catalyst. For instance, a Nickel(II) complex of N1-(2-aminophenyl)benzene-1,2-diamine has been successfully employed as a catalyst precursor for the oxidation of both primary and secondary alcohols. researchgate.net The catalytic cycle is believed to involve the ligand-centered radical, which abstracts a hydrogen atom from the alcohol substrate. researchgate.net By analogy, a metal complex of this compound could mediate similar oxidative transformations, with its electronic properties fine-tuning the catalyst's efficacy.

Additionally, the benzimidazole derivatives synthesized from this compound (as described in section 6.2.1) are important precursors for N-heterocyclic carbenes (NHCs). NHCs are a major class of organocatalysts and ligands for transition metal catalysis. nih.gov Therefore, this compound serves as a gateway to these catalytically active molecules.

Functionalization and Derivatization Strategies

Amine Functionalization for Novel Compound Synthesis

The presence of amine groups in N1-(2,4-Dinitrophenyl)benzene-1,2-diamine serves as a key handle for building more complex molecular architectures. The nucleophilicity of the amine allows it to react with suitable electrophiles, leading to the formation of new carbon-nitrogen bonds. This strategy is fundamental in synthesizing precursors for larger, functional molecules.

A notable application of this principle is in the synthesis of asymmetrically substituted tetraazaacenes. The target compound's structural analogue, N¹-phenyl-5-(trifluoromethyl)benzene-1,2-diamine, has been used as a starting material for this purpose. mdpi.com In a reaction with 1,5-difluoro-2,4-dinitrobenzene (B51812), the amine group acts as a nucleophile, displacing one of the fluorine atoms on the dinitrobenzene ring. mdpi.comresearchgate.net This reaction, a form of nucleophilic aromatic substitution, effectively functionalizes the amine group and creates a larger, more complex diamine derivative. mdpi.com This derivative is a crucial intermediate, poised for further reactions to construct the final tetraazaacene framework. mdpi.com The study of related meta-dinitroarenes functionalized with long-chain aliphatic amines further illustrates the principle of using amine groups to introduce significant structural diversity. researchgate.netnih.gov

Introduction of Diverse Substituents on the Aromatic Rings

The modification of the aromatic rings of this compound and its precursors is a powerful strategy for tuning the electronic and physical properties of the resulting molecules. Introducing various substituent groups can be achieved through nucleophilic aromatic substitution on an appropriately activated precursor ring.

A prime example is the synthesis of N¹-(5-fluoro-2,4-dinitrophenyl)-N²-phenyl-4-(trifluoromethyl)benzene-1,2-diamine. mdpi.comresearchgate.net This synthesis demonstrates the introduction of both fluoro and trifluoromethyl substituents onto the final molecule's aromatic systems. The synthesis begins with 1,5-difluoro-2,4-dinitrobenzene, which is highly reactive towards nucleophilic attack. mdpi.comresearchgate.net This precursor is reacted with N¹-phenyl-5-(trifluoromethyl)benzene-1,2-diamine, where the amine nucleophile displaces a fluoride (B91410) ion on the dinitro-substituted ring. mdpi.comresearchgate.net

The choice of solvent is critical in this reaction. Using ethanol (B145695) can lead to a mixture of products, including an undesired ethoxy-substituted side product. mdpi.com However, switching to an aprotic solvent like dichloromethane (B109758) (DCM) allows for the clean and high-yield formation of the desired fluoro-substituted product. mdpi.comresearchgate.net This method provides a direct route to installing a fluorine atom on the dinitrophenyl portion of the molecule while also incorporating a trifluoromethyl group from the benzenediamine starting material. mdpi.comresearchgate.net The general functionalization of planar aromatic rings is recognized as a straightforward and economical approach to creating new materials. rsc.org

| Reactant 1 | Reactant 2 | Solvent | Base | Product | Yield |

|---|---|---|---|---|---|

| 1,5-Difluoro-2,4-dinitrobenzene | N¹-phenyl-5-(trifluoromethyl)benzene-1,2-diamine | Dichloromethane (DCM) | N,N-diisopropylethylamine | N¹-(5-fluoro-2,4-dinitrophenyl)-N²-phenyl-4-(trifluoromethyl)benzene-1,2-diamine | 96% |

| 1,5-Difluoro-2,4-dinitrobenzene | N¹-phenyl-5-(trifluoromethyl)benzene-1,2-diamine | Ethanol (EtOH) | N,N-diisopropylethylamine | N¹-(5-fluoro-2,4-dinitrophenyl)-N²-phenyl-4-(trifluoromethyl)benzene-1,2-diamine | 51% |

| 1,5-Difluoro-2,4-dinitrobenzene | N¹-phenyl-5-(trifluoromethyl)benzene-1,2-diamine | Ethanol (EtOH) | N,N-diisopropylethylamine | N¹-(5-ethoxy-2,4-dinitrophenyl)-N²-phenyl-4-(trifluoromethyl)benzene-1,2-diamine (Side Product) | 38% |

Formation of Schiff Bases and Related Imines

The primary amine functionality within this compound and its parent compound, benzene-1,2-diamine, is reactive towards aldehydes and ketones, leading to the formation of imines, commonly known as Schiff bases. saudijournals.comresearchgate.netnih.gov This condensation reaction is a classic method for creating C=N double bonds and is crucial in the synthesis of various ligands for metal complexes and other functional materials. saudijournals.comresearchgate.net

The synthesis typically involves refluxing equimolar amounts of the diamine and a carbonyl compound in a solvent like ethanol. saudijournals.com For instance, benzene-1,2-diamine (o-phenylenediamine) readily reacts with 4-nitrobenzaldehyde (B150856) to form the mono-Schiff base intermediate, N-(4-nitrobenzyl) benzene-1,2-diamine. nih.gov This intermediate is pivotal for the subsequent cyclization to form 2-(4-nitrophenyl)-1H-benzimidazole. nih.gov The reaction involves the nucleophilic attack of an amino group on the aldehyde's carbonyl carbon. nih.gov Similarly, one side of a benzene (B151609) diamine can react with an aromatic aldehyde to produce a Schiff base, leaving the second amine group available for further reactions, such as reaction with substituted-9-chloroacridine. researchgate.net

The closely related compound, 2,4-dinitrophenylhydrazine (B122626), is widely used to form Schiff bases (specifically, hydrazones) with various aryl aldehydes like veratraldehyde, 3-nitrobenzaldehyde, and anisaldehyde. saudijournals.comresearchgate.net These reactions highlight the general reactivity of the amino group attached to a dinitrophenyl system towards carbonyls. researchgate.net

| Amine Reactant | Carbonyl Reactant | Resulting Schiff Base/Hydrazone | Reference |

|---|---|---|---|

| o-Phenylenediamine (B120857) | 4-Nitrobenzaldehyde | N-(4-Nitrobenzyl) benzene-1,2-diamine | nih.gov |

| Benzene-1,2-diamine | Aromatic Aldehydes | N-(Substituted benzylidene)-benzene-1,2-diamine | researchgate.net |

| 2,4-Dinitrophenylhydrazine | Benzaldehyde | 1-Benzylidene-2-(2,4-dinitrophenyl)hydrazine | saudijournals.com |

| 2,4-Dinitrophenylhydrazine | Veratraldehyde | 1-(3,4-Dimethoxybenzylidene)-2-(2,4-dinitrophenyl)hydrazine | researchgate.net |

Boron-Mediated Functionalization and Amination Reactions

Boron chemistry offers sophisticated tools for the functionalization of aromatic amines and related structures. Boron-mediated reactions can be used to form new carbon-boron or carbon-nitrogen bonds, enabling the construction of complex heteroaromatic systems. nih.gov While direct boron-mediated reactions on this compound are not extensively detailed, the principles are well-established in related systems.

Strategies such as Buchwald-Hartwig amination are used to form C-N bonds, as demonstrated in the synthesis of precursors for 1,4-azaborine-embedded triangulenes. nih.gov In these syntheses, intermolecular and intramolecular amination reactions are key steps. nih.gov Furthermore, electrophilic C-H borylation can introduce boron atoms directly onto an aromatic core, which can then be further functionalized. nih.gov

Another relevant boron-mediated reaction is the reductive amination of hydrazones. The C=N double bond of a carbonyl-2,4-dinitrophenylhydrazone can be transformed into a C-N single bond through reductive amination using reagents like 2-picoline borane. nih.gov This process resolves issues with E/Z isomers that can complicate analysis and demonstrates a method for modifying the imine linkage once formed. nih.gov These established methodologies suggest that the this compound scaffold is amenable to advanced, boron-mediated transformations for creating novel organoboron and heterocyclic compounds. nih.gov

Derivatization for Analytical Applications

The 2,4-dinitrophenyl moiety is a well-known chromophore that is widely exploited for analytical purposes. The reaction of 2,4-dinitrophenylhydrazine (DNPH) with carbonyl compounds is a classic and one of the most widely used methods for their detection and quantification. nih.gov This derivatization reaction forms stable 2,4-dinitrophenylhydrazone derivatives that can be readily analyzed by high-performance liquid chromatography (HPLC). nih.govsigmaaldrich.com The high molar absorptivity of the resulting hydrazones allows for sensitive detection.

This derivatization can sometimes be complicated by the formation of E- and Z-stereoisomers of the hydrazone, which can lead to analytical errors. nih.gov However, methods have been developed to mitigate this by reducing the C=N double bond to a single bond. nih.gov

Beyond derivatizing other molecules, the 2,4-dinitrophenyl group itself can be introduced into larger molecules to act as a tag or determinant. For example, 2,4-dinitrophenyl residues have been intentionally introduced into ribonucleosides and tRNA. nih.gov This modification makes the biomolecules "antigenic determining," meaning they can be recognized by antibodies, which is a powerful tool for biochemical assays and studies. nih.gov This application highlights the utility of the dinitrophenyl group as a versatile chemical tag for analytical and bioanalytical purposes.

Coordination Chemistry: N1 2,4 Dinitrophenyl Benzene 1,2 Diamine As a Ligand and Ligand Precursor

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N1-(2,4-dinitrophenyl)benzene-1,2-diamine would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and the presence of a base, would be crucial in obtaining crystalline products. Characterization of these potential complexes would rely on a suite of spectroscopic and analytical techniques.

Identification of Coordination Modes and Binding Sites

This compound possesses several potential coordination sites: the two nitrogen atoms of the benzene-1,2-diamine moiety and the oxygen atoms of the nitro groups. The primary coordination is expected to occur through the two adjacent amine nitrogens, forming a stable five-membered chelate ring with a metal center. This bidentate coordination is a common feature for o-phenylenediamine (B120857) and its derivatives.

Infrared (IR) spectroscopy would be a key tool in identifying the binding sites. The N-H stretching frequencies of the diamine, typically observed in the 3300-3500 cm⁻¹ region in the free ligand, would be expected to shift to lower wavenumbers upon coordination to a metal ion due to the donation of electron density from the nitrogen atoms to the metal. Furthermore, new bands at lower frequencies (typically 400-500 cm⁻¹) corresponding to metal-nitrogen (M-N) bonds would likely appear. The characteristic symmetric and asymmetric stretching vibrations of the nitro groups (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹) might also exhibit shifts if they are involved in any secondary or bridging interactions, although direct coordination through the sterically hindered and electron-poor nitro groups is less probable.

Nuclear Magnetic Resonance (NMR) spectroscopy could also provide evidence for coordination. In the ¹H NMR spectrum, the protons of the aromatic rings and the N-H protons would show chemical shift changes upon complexation. For diamagnetic complexes, such as those with Zn(II) or Cd(II), sharp NMR signals would be expected, providing detailed structural information in solution.

X-ray crystallography would provide definitive evidence of the coordination mode. It would be anticipated that in most mononuclear complexes, the ligand would act as a bidentate N,N'-donor. However, the presence of the dinitrophenyl group opens up possibilities for more complex coordination behavior, including acting as a bridging ligand in polynuclear complexes or metal-organic frameworks, potentially involving the nitro groups in intermolecular interactions.

Table 1: Expected Spectroscopic Data for a Hypothetical [M(this compound)₂]Cl₂ Complex

| Technique | Free Ligand (Expected) | Complex (Hypothetical) | Interpretation |

| IR (cm⁻¹) | ν(N-H): ~3400, 3300ν(NO₂): ~1540, 1340 | ν(N-H): ~3250, 3150ν(NO₂): ~1535, 1335ν(M-N): ~450 | Shift in N-H indicates coordination of amine nitrogens. Appearance of M-N band confirms complexation. Minor shifts in NO₂ bands suggest they are likely not directly coordinated but are influenced by the overall electronic changes. |

| ¹H NMR (ppm) | Aromatic H: 7.0-8.5N-H: 5.0-6.0 | Aromatic H: 7.2-8.8N-H: 6.5-7.5 | Downfield shift of N-H and aromatic protons upon coordination due to the deshielding effect of the metal center. |

Stereochemical Aspects of Metal Complex Formation

The formation of metal complexes with this compound can lead to various stereochemical outcomes. For octahedral complexes of the type [M(L)₂X₂] or [M(L)₃], where L is the bidentate diamine ligand, cis and trans isomers are possible. The large steric bulk of the dinitrophenyl group might influence the preferred stereochemistry, potentially favoring the trans arrangement to minimize steric hindrance between the ligands.

In the case of square planar complexes, such as those with Ni(II) or Pd(II), cis and trans isomers of [M(L)X₂] could be formed. The stereochemistry would be dictated by the reaction conditions and the nature of the other ligands (X).

Furthermore, the secondary amine group (N1) is a stereocenter when coordinated, leading to the possibility of R and S configurations. In a bis-ligand complex, this could result in (R,R), (S,S), and (R,S) diastereomers. The presence of multiple chiral centers would add another layer of complexity to the stereochemistry of the resulting metal complexes. The specific stereoisomers obtained could be influenced by factors such as the metal ion's preferred coordination geometry and templating effects during synthesis. The characterization of these stereoisomers would necessitate advanced techniques, including single-crystal X-ray diffraction and potentially chiral chromatography.

Applications of Coordination Compounds

While specific applications for complexes of this compound are not yet reported, the functional groups within the ligand suggest potential uses in several areas of materials science and catalysis.

Exploration in Homogeneous and Heterogeneous Catalysis

The electron-withdrawing nature of the 2,4-dinitrophenyl substituent can significantly influence the electronic properties of the metal center in a complex. This electronic tuning is a key strategy in the design of catalysts. The dinitrophenyl group would decrease the electron density at the metal center, potentially enhancing its Lewis acidity and its activity in certain catalytic reactions, such as Friedel-Crafts acylations or Diels-Alder reactions.

If immobilized on a solid support, these complexes could serve as heterogeneous catalysts. The nitro groups could also participate in catalytic cycles, for instance, through redox processes. The potential for these complexes to catalyze reactions such as the reduction of nitroarenes or oxidation reactions warrants investigation.

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

The bifunctional nature of this compound, with its chelating diamine site and potential hydrogen-bonding acceptor nitro groups, makes it an interesting candidate as a building block for metal-organic frameworks (MOFs) or coordination polymers. The diamine moiety can coordinate to metal nodes, while the nitro groups on the periphery could direct the assembly of the framework through hydrogen bonding or other supramolecular interactions.

MOFs functionalized with nitro groups have shown promise in applications such as selective gas adsorption, particularly for CO₂. researchgate.netacs.orgchemistryviews.org The polar nitro groups can create specific binding sites within the pores of the MOF, leading to enhanced selectivity. Therefore, MOFs constructed from this compound could be explored for gas storage and separation applications. Additionally, the nitro groups within a MOF can act as active sites for catalysis or as recognition sites for sensing applications. researchgate.net

Luminescent and Magnetic Materials Based on Complexes

Transition metal complexes with aromatic diamine ligands are known to exhibit interesting photophysical properties, including luminescence. nih.gov The incorporation of heavy metal ions such as Ru(II), Re(I), or Ir(III) can lead to phosphorescent materials with applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The emission properties of such complexes can often be tuned by modifying the electronic nature of the ligands. The strong electron-withdrawing dinitrophenyl group in this compound would be expected to lower the energy of the ligand-based π* orbitals, which could lead to a red-shift in the emission of its metal complexes compared to those with unsubstituted phenylenediamine.

Regarding magnetic properties, the formation of polynuclear complexes or coordination polymers with this ligand could lead to interesting magnetic behaviors. If paramagnetic metal ions are brought into proximity through bridging ligands or supramolecular interactions facilitated by the dinitrophenyl groups, magnetic coupling (either ferromagnetic or antiferromagnetic) could occur. The study of the magnetic susceptibility of such materials as a function of temperature would reveal the nature and strength of these magnetic interactions.

Spectroscopic and Magnetic Characterization of Coordination Compounds

The scientific community has extensively studied the coordination chemistry of related o-phenylenediamine derivatives and their Schiff base complexes. ias.ac.inijcrcps.comrdd.edu.iqnih.govresearchgate.netresearchgate.netjchr.orgresearchgate.net This body of research provides a general understanding of how this class of ligands coordinates to metal ions and the expected spectroscopic and magnetic behaviors of the resulting complexes. spuvvn.edu However, direct experimental data for complexes of this compound is absent from the reviewed literature.

Electronic Absorption and Emission Spectra of Complexes

There is no specific information available in the reviewed literature regarding the electronic absorption and emission spectra of coordination complexes formed with this compound. While research on complexes of similar ligands, such as Schiff bases derived from o-phenylenediamine, provides insights into typical spectral characteristics, this data cannot be directly extrapolated to the title compound without experimental verification.

Magnetic Susceptibility Measurements

No data from magnetic susceptibility measurements for coordination compounds of this compound has been found in the surveyed scientific literature. Consequently, the magnetic properties of any such complexes remain uncharacterized.

Photophysical and Electrochemical Properties

Detailed Absorption and Emission Characteristics of N1-(2,4-Dinitrophenyl)benzene-1,2-diamine and its Complexes

The photophysical properties of this compound are dictated by the electronic structure arising from the combination of the 2,4-dinitrophenyl acceptor unit and the benzene-1,2-diamine donor moiety. While specific spectral data for this compound is not extensively detailed in the available literature, the characteristics can be inferred from its constituent parts and closely related analogues.

The absorption spectrum is expected to be characterized by intramolecular charge transfer (ICT) bands. The electron-donating diamine group and the electron-withdrawing dinitrophenyl group facilitate a charge transfer transition from the donor part of the molecule to the acceptor part upon photoexcitation. This typically results in strong absorption in the UV-visible region. For instance, the related compound N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine is described as forming red cubes, indicating significant absorption of light in the blue-green region of the visible spectrum. mdpi.com The structural identity of this and a related ethoxy-substituted derivative was confirmed with UV-vis spectroscopy, among other methods. mdpi.com

Generally, dinitrophenyl compounds are colored. 2,4-Dinitrophenylhydrazine (B122626) (DNPH), for example, is a red to orange solid, and its derivatives with aldehydes and ketones also exhibit yellow to red colors, which is a result of the extended conjugation and the presence of the nitro groups. wikipedia.org

The emission properties, such as fluorescence, are highly dependent on the efficiency of non-radiative decay pathways. Many nitroaromatic compounds are known to have low or negligible fluorescence quantum yields because the excited state is efficiently deactivated through processes like intersystem crossing to the triplet state. In similar push-pull molecules, non-radiative relaxation of the excited state can occur through a conical intersection between the ground and singlet excited state potential energy surfaces, which shortens the excited state lifetime. nih.gov Fluorescence, when it occurs, is often characterized by a large Stokes shift, a significant difference between the absorption and emission maxima, which is typical for molecules that undergo a substantial change in geometry or electronic distribution in the excited state.

| Compound | Reported Color | Anticipated Absorption Region | Notes |

|---|---|---|---|